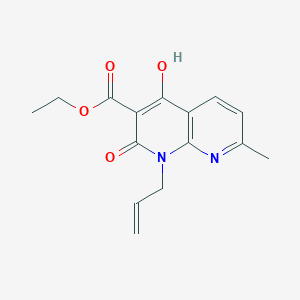

Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

説明

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic structure with two nitrogen atoms at positions 1 and 6. Key substituents include:

- Hydroxy group at position 4 (C4), enabling hydrogen bonding and influencing solubility.

- Methyl group at position 7 (C7), contributing to steric and electronic effects.

- Ethyl ester at the carboxylate (C3), enhancing lipophilicity compared to carboxylic acid derivatives.

特性

IUPAC Name |

ethyl 4-hydroxy-7-methyl-2-oxo-1-prop-2-enyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h4,6-7,18H,1,5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZZZWGLBZFQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715966 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69407-71-2 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders.

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could potentially lead to changes in cell biology and the treatment of various disorders.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.

生化学分析

Biochemical Properties

Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states. Additionally, this compound can bind to specific proteins, influencing their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways related to cell proliferation and apoptosis, thereby affecting cell survival and growth. Moreover, this compound can modulate the expression of genes involved in stress responses and metabolic processes, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been found to be relatively stable under standard conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes in pathways related to energy production and oxidative stress responses. Additionally, it can affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its biochemical properties and cellular effects.

生物活性

Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 69407-71-2) is a compound belonging to the class of naphthyridine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 288.30 g/mol. It features a naphthyridine core which is often associated with various biological activities including antimicrobial, antiviral, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of naphthyridine derivatives. For instance, compounds structurally related to Ethyl 1-allyl-4-hydroxy-7-methyl have shown significant activity against HIV integrase inhibitors. These derivatives exhibited nanomolar potency against HIV vectors carrying wild-type integrase and demonstrated effectiveness against drug-resistant mutants with selectivity indices exceeding 10,000 .

Antimicrobial Activity

Naphthyridine compounds are also noted for their antimicrobial properties. A study indicated that similar naphthyridine derivatives displayed considerable antibacterial activity against various strains of bacteria. The mechanism of action is thought to involve interference with bacterial DNA synthesis or function .

Anticancer Properties

Research has suggested that Ethyl 1-allyl-4-hydroxy-7-methyl may possess anticancer properties. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The exact mechanism is still under investigation but may involve modulation of key signaling pathways such as those related to apoptosis and cell cycle regulation.

Case Studies

The biological activities of Ethyl 1-allyl-4-hydroxy-7-methyl are likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds in this category often act as inhibitors of key enzymes involved in viral replication or bacterial metabolism.

- DNA Interaction : The ability to intercalate into DNA structures may contribute to their antimicrobial effects.

- Cell Signaling Modulation : These compounds can influence various signaling pathways that regulate cell growth and apoptosis.

科学的研究の応用

Biological Activities

Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that compounds with naphthyridine structures often display antimicrobial effects. Ethyl 1-allyl derivative has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders .

Medicinal Chemistry Applications

The unique structure of this compound makes it a promising candidate for drug development:

Agricultural Applications

In addition to its medicinal uses, Ethyl 1-allyl derivatives are being explored for agricultural applications:

- Pesticide Development : The compound's antimicrobial properties can be harnessed to develop new pesticides that are less harmful to the environment compared to traditional chemicals .

- Plant Growth Regulators : Research is ongoing into the use of this compound as a growth regulator to enhance crop yields and resistance to diseases .

Case Studies and Research Findings

Several studies have focused on the applications of Ethyl 1-allyl derivatives:

- Study on Antimicrobial Activity :

- Antioxidant Studies :

- Agricultural Efficacy Trials :

類似化合物との比較

Structural Modifications and Substituent Effects

The table below highlights key structural differences among analogous 1,8-naphthyridine derivatives:

*Estimated based on structural analogs.

Key Observations:

- Position 1 Substituents : The allyl group in the target compound offers unique reactivity (e.g., Michael addition or polymerization) compared to ethyl, phenyl, or cyclopropyl groups in analogs .

- Position 3 : Ethyl ester improves membrane permeability over carboxylic acids (nalidixic acid) but reduces acidity, affecting binding to biological targets .

Physicochemical Properties

- Solubility : The ethyl ester increases lipophilicity (logP ~2.5–3.0*) versus nalidixic acid (logP ~1.2), enhancing cell permeability but reducing aqueous solubility .

- Crystallography : Tools like SHELX and ORTEP-3 () enable structural analysis, revealing hydrogen-bonding networks influenced by the 4-OH group .

準備方法

Starting Materials and Core Scaffold Synthesis

The core structure of 1,8-naphthyridine derivatives is typically constructed via condensation and cyclization reactions involving pyridine derivatives and malonate esters or related precursors. The synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylates serves as a fundamental intermediate step.

Key Intermediate: Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is prepared by refluxing appropriate pyridine derivatives with diethyl ethoxymethylenemalonate or similar malonate esters under controlled conditions in ethanol or other suitable solvents.

Cyclization: Thermal cyclization of amino-substituted pyridine malonate derivatives under reflux (e.g., in Dowtherm A or diphenyl ether) leads to dihydro-1,8-naphthyridine-3-carboxylate scaffolds with high regioselectivity and yields often exceeding 70%.

Hydroxyl Group and Other Substituent Modifications

- The 4-hydroxy group is retained during the alkylation step, preserving the 4-oxo tautomeric form in the final compound.

- The 7-methyl substituent is introduced either by starting from 7-methyl-substituted pyridine precursors or by selective methylation of the 7-position prior to or after cyclization.

Reaction Work-Up and Purification

- After the alkylation reaction, the mixture is cooled, and the product precipitates are filtered and washed with solvents such as acetone or ethanol.

- Recrystallization is performed from methanol-water mixtures or ethanol to achieve high purity and well-defined melting points.

- Decolorizing charcoal treatment and filtration may be used to remove colored impurities.

Summary Table of Preparation Steps

Detailed Research Findings and Variations

- Base Selection: Potassium hydroxide and sodium ethoxide are commonly used bases; potassium hydroxide in ethanol-water mixtures provides efficient conversion and solubility control.

- Solvent Effects: Ethanol or aqueous ethanol mixtures are preferred for balancing solubility and reaction rate. Pure ethanol reflux is also effective for intermediate ester alkylation.

- Reaction Time: Prolonged reflux (up to 5 days in some examples) ensures complete alkylation, especially for bulky or less reactive alkylating agents.

- Alternative Alkylation Methods: Using di-salts of the hydroxy-naphthyridine carboxylate with dialkyl sulfates can achieve alkylation without additional acid acceptors, followed by acidification to isolate the product.

- Substituent Introduction: The 7-methyl group is incorporated early in the synthetic route by using 7-methyl-substituted pyridine derivatives, facilitating regioselective alkylation and cyclization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。